molecular formula C16H13NO7 B5756864 (4-Formyl-2,6-dimethoxyphenyl) 2-nitrobenzoate

(4-Formyl-2,6-dimethoxyphenyl) 2-nitrobenzoate

Cat. No.: B5756864
M. Wt: 331.28 g/mol
InChI Key: VVRVFXDMEGJFGK-UHFFFAOYSA-N
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Description

(4-Formyl-2,6-dimethoxyphenyl) 2-nitrobenzoate is an organic compound that features both aldehyde and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with (4-Formyl-2,6-dimethoxyphenol). The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2,6-dimethoxyphenyl) 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Formation of (4-Carboxy-2,6-dimethoxyphenyl) 2-nitrobenzoate

    Reduction: Formation of (4-Formyl-2,6-dimethoxyphenyl) 2-aminobenzoate

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4-Formyl-2,6-dimethoxyphenyl) 2-nitrobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 2-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde and nitro groups can undergo chemical reactions that result in the formation of reactive intermediates, which can interact with cellular components and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate: Similar structure but with the nitro group in a different position.

    (4-Formyl-2,6-dimethoxyphenyl) 2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    (4-Formyl-2,6-dimethoxyphenyl) 2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

(4-Formyl-2,6-dimethoxyphenyl) 2-nitrobenzoate is unique due to the presence of both aldehyde and nitro functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This compound’s structural features make it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-22-13-7-10(9-18)8-14(23-2)15(13)24-16(19)11-5-3-4-6-12(11)17(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRVFXDMEGJFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-])OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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